N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound characterized by its intricate chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:
Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative, where piperidine is reacted with 2-(methylthio)benzyl chloride under basic conditions to form the substituted piperidine.
Oxalamide Coupling: The resultant compound undergoes coupling with oxalyl chloride in the presence of a base to form the oxalamide moiety.
Final Product Formation: The intermediate product is then treated with 2,2,2-trifluoroethylamine under controlled temperature conditions to form the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound might involve:
Optimized reaction conditions using large-scale reactors.
Usage of high-purity reagents and solvents.
Implementation of continuous flow reactors for efficient production.
Quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the structure by adding hydrogen atoms.
Substitution: It can undergo substitution reactions, especially in the aromatic benzyl group, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrogenated piperidine derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry
As an intermediate for synthesizing more complex molecules.
In studying reaction mechanisms due to its multifaceted reactivity.
Biology
Potential use in the development of novel pharmaceuticals due to its unique structure.
As a molecular probe in biochemical assays.
Medicine
Exploration of its pharmacological properties for potential therapeutic applications.
Development of new drug candidates targeting specific molecular pathways.
Industry
Used in the formulation of specialty chemicals.
Potential use in materials science for developing new polymers or resins.
Mechanism of Action
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects through the following mechanism:
Molecular Targets
It interacts with specific enzymes or receptors in biological systems.
Its structure allows for high binding affinity to target proteins, influencing their activity.
Pathways Involved
Modulation of enzymatic activity, affecting biochemical pathways.
Alteration of cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out among similar compounds due to its unique trifluoroethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
N1-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: Similar backbone but with a chlorobenzyl group.
N1-((1-(2-(methylsulfonyl)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: Similar structure with a methylsulfonyl group instead of a methylthio group.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c1-27-15-5-3-2-4-14(15)11-24-8-6-13(7-9-24)10-22-16(25)17(26)23-12-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKWTRAPYZLDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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